molecular formula C9H14O2 B1469252 3-Cyclobutanecarbonyloxolane CAS No. 1495485-96-5

3-Cyclobutanecarbonyloxolane

Cat. No. B1469252
CAS RN: 1495485-96-5
M. Wt: 154.21 g/mol
InChI Key: CTCMLJPYZSTFSX-UHFFFAOYSA-N
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Description

3-Cyclobutanecarbonyloxolane, also known as 3-CBL, is an organic compound and a cyclic anhydride of oxalic acid. It is a colorless, odorless, crystalline solid with a melting point of 166-167°C. 3-CBL is a versatile chemical intermediate used in a variety of applications and is known for its unique reactivity and chemical stability.

Scientific Research Applications

Photochemical Reactivity

  • Photochemical Reactivity Studies: 3-Ethoxycarbonylfurocoumarin, a compound structurally similar to 3-Cyclobutanecarbonyloxolane, demonstrates unique photochemical reactivity. When irradiated, it forms cyclobutane with various alkenes. This reactivity differs between solutions and DNA, attributed to the involvement of the triplet excited state (Ratiner & Otsuki, 1989).

Photocatalysis

  • Visible Light Photocatalysis: Flavin derivatives, similar to 3-Cyclobutanecarbonyloxolane, have shown efficient cyclobutane ring formation under visible light irradiation. This process, involving intramolecular [2+2] cycloadditions, is essential for synthesizing biologically active compounds and material sciences applications (Mojr et al., 2015).

Synthesis of Biologically Active Compounds

  • Building Blocks for Bioactive Compounds: Cyclobutane derivatives, including those related to 3-Cyclobutanecarbonyloxolane, are crucial for creating biologically active compounds. Their unique structures make them suitable for preparing various drug candidates and materials with cyclobutane ring systems (Yamashita et al., 2019).

Antitumor Applications

  • Antitumor Platinum Complexes: Platinum complexes containing 1,3-dioxolane, a compound related to 3-Cyclobutanecarbonyloxolane, have been synthesized with increased water solubility and stability. These compounds exhibit broad-spectrum antitumor activity and reduced toxicity, making them promising candidates for further development in cancer treatment (Bitha et al., 1989).

properties

IUPAC Name

cyclobutyl(oxolan-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(7-2-1-3-7)8-4-5-11-6-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCMLJPYZSTFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclobutanecarbonyloxolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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